molecular formula C27H24F2N4O4 B12389728 Mat2A-IN-14

Mat2A-IN-14

Cat. No.: B12389728
M. Wt: 506.5 g/mol
InChI Key: LLNOSMJAMABNMK-UHFFFAOYSA-N
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Description

Mat2A-IN-14 is a compound known for its inhibitory effects on methionine adenosyltransferase 2A (MAT2A). MAT2A is an enzyme that catalyzes the formation of S-adenosylmethionine from methionine and adenosine triphosphate. This enzyme plays a crucial role in various biological processes, including DNA methylation, RNA methylation, and protein methylation. This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

The synthesis of Mat2A-IN-14 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the use of methionine analogues and adenosine triphosphate under specific reaction conditions. The reaction typically involves the formation of an intermediate, which is then further modified to produce this compound. Industrial production methods may involve optimizing reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Mat2A-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Mat2A-IN-14 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the role of MAT2A in various biochemical pathways. In biology, this compound is used to investigate the effects of MAT2A inhibition on cellular processes, such as DNA methylation and gene expression. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancers, particularly those with overexpression of MAT2A. Additionally, this compound has applications in industry, where it is used in the development of new drugs and therapeutic strategies .

Mechanism of Action

Mat2A-IN-14 exerts its effects by inhibiting the activity of MAT2A. This inhibition leads to a decrease in the production of S-adenosylmethionine, which in turn affects various methylation processes in the cell. The molecular targets of this compound include the active site of MAT2A, where it binds and prevents the enzyme from catalyzing the formation of S-adenosylmethionine. This inhibition can lead to changes in gene expression, cell growth, and apoptosis .

Comparison with Similar Compounds

Mat2A-IN-14 is unique in its high selectivity and potency as a MAT2A inhibitor. Similar compounds include other MAT2A inhibitors, such as ISM3412 and IDE397. These compounds also target MAT2A but may differ in their chemical structure, potency, and selectivity. This compound stands out due to its specific binding affinity and effectiveness in inhibiting MAT2A activity .

Properties

Molecular Formula

C27H24F2N4O4

Molecular Weight

506.5 g/mol

IUPAC Name

6-(2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzoxazin-8-yl)-8-[4-(difluoromethoxy)phenyl]-2-ethoxypyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C27H24F2N4O4/c1-2-35-27-30-14-17-12-21(16-5-10-23-22(13-16)32-11-3-4-19(32)15-36-23)25(34)33(24(17)31-27)18-6-8-20(9-7-18)37-26(28)29/h5-10,12-14,19,26H,2-4,11,15H2,1H3

InChI Key

LLNOSMJAMABNMK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C2C=C(C(=O)N(C2=N1)C3=CC=C(C=C3)OC(F)F)C4=CC5=C(C=C4)OCC6N5CCC6

Origin of Product

United States

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